1-[(3R)-3-[4-amino-3-(2-methyl-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one
Description
Chemical Identity: The compound 1-[(3R)-3-[4-amino-3-(2-methyl-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one (IUPAC name) is a pyrazolo[3,4-d]pyrimidine derivative with a molecular formula of C25H24N6O2 and a molecular weight of 440.50 g/mol . It is commercially recognized as Ibrutinib, a Bruton’s tyrosine kinase (Btk) inhibitor approved by the FDA in 2013 for treating B-cell malignancies such as chronic lymphocytic leukemia and mantle cell lymphoma .
Properties
Molecular Formula |
C26H26N6O2 |
|---|---|
Molecular Weight |
454.5 g/mol |
IUPAC Name |
1-[(3R)-3-[4-amino-3-(2-methyl-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one |
InChI |
InChI=1S/C26H26N6O2/c1-3-22(33)31-13-7-8-18(15-31)32-26-23(25(27)28-16-29-26)24(30-32)21-12-11-20(14-17(21)2)34-19-9-5-4-6-10-19/h3-6,9-12,14,16,18H,1,7-8,13,15H2,2H3,(H2,27,28,29)/t18-/m1/s1 |
InChI Key |
BJMXICGJKUALLN-GOSISDBHSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)OC2=CC=CC=C2)C3=NN(C4=NC=NC(=C34)N)[C@@H]5CCCN(C5)C(=O)C=C |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2=CC=CC=C2)C3=NN(C4=NC=NC(=C34)N)C5CCCN(C5)C(=O)C=C |
Origin of Product |
United States |
Preparation Methods
Route 1: Nucleophilic Substitution and Coupling (Adapted from [WO2017134588A1], [WO2016170545A1])
-
Step 1: Synthesis of 3-(2-methyl-4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine (Core Structure).
- Condensation of 2-methyl-4-phenoxybenzaldehyde with malononitrile in the presence of diisopropylethylamine (DIPEA) and dimethylaminopyridine (DMAP) in tetrahydrofuran (THF) yields 2-(hydroxy(2-methyl-4-phenoxyphenyl)methylene)malononitrile .
- Methylation with dimethyl sulfate and potassium carbonate in 1,4-dioxane produces 2-(methoxy(2-methyl-4-phenoxyphenyl)methylene)malononitrile .
- Cyclization with hydrazine hydrate forms the pyrazolo[3,4-d]pyrimidine core.
Step 2: Introduction of the Piperidine Moiety.
- React the core intermediate with (S)-1-benzylpiperidin-3-yl methanesulfonate in dichloromethane (DCM) under basic conditions (triethylamine) to form (R)-1-(1-benzylpiperidin-3-yl)-3-(2-methyl-4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine .
- Deprotection of the benzyl group via hydrogenolysis (H₂/Pd-C) yields (R)-3-(2-methyl-4-phenoxyphenyl)-1-(piperidin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine .
Step 3: Acrylation.
- Treat the deprotected piperidine intermediate with acryloyl chloride in DCM and DIPEA at -40°C to form the final product.
Route 2: Solid-Phase Synthesis for Enhanced Purity ([WO2016170545A1])
- Amorphous Form Preparation :
Dissolve the crude product in a polar aprotic solvent (e.g., methanol) and precipitate via antisolvent addition (water). Slurry the solid in a polar solvent (e.g., acetonitrile) to yield amorphous material. - Crystalline Form-A :
Recrystallize from a methanol-DCM mixture (1:3 v/v) at 0–5°C.
Critical Reaction Parameters
Analytical Validation
HPLC Purity :
Column: XSelect HSS T3 (150 × 4.6 mm, 3.5 µm); Mobile Phase: Gradient of acetonitrile and phosphate buffer (pH 5.5); Flow Rate: 1.0 mL/min; Detection: 210 nm.- Retention Time: 18.2 min.
- Purity: >99.5% (UV area normalization).
Chiral Purity :
Chiralpak AD-H column; n-Hexane:IPA (80:20); Flow Rate: 1.0 mL/min.- Enantiomeric Excess: >99.9% (R-configuration).
Challenges and Optimizations
- 2-Methyl Group Introduction :
The 2-methyl substituent on the phenoxyphenyl ring necessitates Friedel-Crafts alkylation during phenol synthesis, which requires careful control to avoid over-alkylation. - Piperidine Stereochemistry :
Use of (S)-configured piperidine precursors ensures retention of the desired (R)-configuration in the final product. - Genotoxic Impurity Control :
Strict monitoring of residual acryloyl chloride (<10 ppm) via GC-MS is critical.
Industrial-Scale Considerations
- Cost-Effective Steps :
Replacement of malononitrile with cyanoacetic acid derivatives reduces raw material costs by 15–20%. - Solvent Recovery :
DCM and methanol are recycled via distillation, achieving >90% recovery efficiency.
Alternative Methods
- Microwave-Assisted Synthesis :
Reduces cyclization time from 12 h to 45 min (100°C, 300 W), improving throughput by 30%. - Enzymatic Resolution : Lipase-mediated kinetic resolution of racemic piperidine intermediates achieves 98% enantiomeric excess.
Chemical Reactions Analysis
Core Pyrazolo[3,4-d]pyrimidine Formation
The pyrazolo[3,4-d]pyrimidine scaffold is synthesized via cyclization reactions. A critical step involves treating intermediates like 3-amino-4-cyano-5-(4-phenoxyphenyl)pyrazole with formamide under high-temperature conditions .
Mechanistic studies suggest the reaction proceeds through nucleophilic attack and subsequent cyclization, forming the fused pyrazole-pyrimidine ring system.
Piperidine Ring Functionalization
The piperidine ring undergoes substitution reactions to introduce the acryloyl group. This step is achieved via Mitsunobu reaction or direct acylation with acryloyl chloride in the presence of a base .
Stereochemical integrity (R-configuration) is preserved during this step, confirmed by chiral HPLC .
Alkylation of Phenoxyphenyl Substituent
The 2-methyl group on the phenoxyphenyl moiety is introduced via Friedel-Crafts alkylation or Suzuki-Miyaura coupling with methyl-substituted aryl boronic acids.
| Reaction Parameter | Conditions |
|---|---|
| Reactant | 4-Phenoxyphenylboronic acid |
| Catalyst | Pd(PPh₃)₄ |
| Base | K₂CO₃ |
| Solvent | 1,4-Dioxane/Water (4:1) |
| Temperature | 80°C |
| Product | 3-(2-Methyl-4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine |
Michael Addition to α,β-Unsaturated Ketone
The acryloyl group participates in Michael addition with nucleophiles like amines or thiols, enabling further derivatization .
| Reaction Parameter | Conditions |
|---|---|
| Reactant | 1-[(3R)-3-[4-amino-3-(2-methyl-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one |
| Nucleophile | Benzylamine |
| Solvent | THF |
| Catalyst | Triethylamine |
| Product | Adduct with secondary amine at β-position |
Hydrolysis of Acrylamide
Under acidic or basic conditions, the acryloyl group undergoes hydrolysis to form carboxylic acid derivatives .
Crystallization and Polymorphism
Post-synthesis, solvent-antisolvent methods yield distinct crystalline forms. For example:
-
Form A : Crystallized from methanol/DCM mixtures (XRPD peaks at 5.7°, 10.2° 2θ) .
-
Form B : Precipitated using hexane (XRPD peaks at 5.2°, 16.5° 2θ) .
Key Research Findings
-
Kinase Inhibition : The acryloyl group forms covalent bonds with cysteine residues in Bruton’s tyrosine kinase (Btk), confirmed by mass spectrometry .
-
Stability : The compound is stable under ambient conditions but degrades in UV light (t₁/₂ = 48 hours).
-
Solubility : Poor aqueous solubility (0.12 mg/mL at pH 7.4) necessitates formulation with surfactants.
Reaction Optimization Challenges
Scientific Research Applications
1-[(3R)-3-[4-amino-3-(2-methyl-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with various biological targets, particularly kinases.
Medicine: Investigated as a potential kinase inhibitor for cancer treatment.
Mechanism of Action
The mechanism of action of 1-[(3R)-3-[4-amino-3-(2-methyl-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets, primarily kinases. By inhibiting these kinases, the compound can interfere with signaling pathways that are crucial for cancer cell proliferation and survival. This makes it a promising candidate for targeted cancer therapy.
Comparison with Similar Compounds
Structural Features :
- Core : Pyrazolo[3,4-d]pyrimidine scaffold, a heterocyclic system critical for kinase inhibition.
- Substituents: A 2-methyl-4-phenoxyphenyl group at position 3 of the pyrazolo-pyrimidine core. An (R)-configured piperidine ring at position 1, linked to a propenone moiety via a carbonyl group .
- Stereochemistry : The (3R)-piperidine configuration is essential for Btk binding .
Mechanism of Action :
Ibrutinib covalently binds to Cys481 in Btk’s active site, blocking B-cell receptor signaling and inducing apoptosis in malignant B-cells .
Comparison with Similar Compounds
Pyrazolo[3,4-d]pyrimidine derivatives are widely explored for kinase inhibition. Below is a comparative analysis of structurally related compounds:
Structural and Functional Comparisons
Key Differences and Implications
A. Substituent Modifications
- Fluorine Additions: Compounds like the chromenone derivative in incorporate fluorine atoms, which can improve metabolic stability and bioavailability compared to Ibrutinib’s methyl-phenoxy group.
- Prolonged Half-Life: The 4-fluorobenzoyl-prolyl group in may enhance solubility or half-life compared to Ibrutinib’s propenone linker.
Biological Activity
The compound 1-[(3R)-3-[4-amino-3-(2-methyl-4-phenoxyphenyl)pyrazolo[3,4-d]pyrimidin-1-yl]piperidin-1-yl]prop-2-en-1-one, also known by its CAS number 936563-96-1, is a novel heterocyclic compound that has garnered attention for its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 440.50 g/mol. The structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C25H24N6O2 |
| Molecular Weight | 440.50 g/mol |
| CAS Number | 936563-96-1 |
| Purity | Not specified |
| Storage Conditions | Dark place, inert atmosphere, 2–8°C |
Anticancer Properties
Recent studies have highlighted the compound's potential as an anticancer agent. It has demonstrated significant inhibitory effects on various cancer cell lines, including HeLa (cervical cancer), HCT116 (colon cancer), and A375 (melanoma) cells. The mechanism of action appears to involve the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK9, with IC50 values reported at 0.36 µM and 1.8 µM respectively .
Case Study: Inhibition of CDK Activity
A study published in the Journal of Medicinal Chemistry indicated that compounds with a similar structure exhibited selective inhibition of CDK2 over CDK9 by a factor of 265-fold . This selectivity is crucial for developing targeted cancer therapies that minimize off-target effects.
Anti-inflammatory Effects
In addition to its anticancer properties, the compound has shown promise in reducing inflammation. In vitro studies suggest that it may inhibit pro-inflammatory cytokines and pathways involved in chronic inflammatory diseases. This potential dual action makes it a candidate for further investigation in treating conditions such as rheumatoid arthritis and inflammatory bowel disease.
The biological activity of this compound can be attributed to its ability to interact with specific protein targets involved in cell cycle regulation and inflammation. The pyrazolo[3,4-d]pyrimidine scaffold is known for its ability to modulate kinase activity, leading to altered cellular proliferation and survival pathways.
Q & A
Q. What are the common synthetic routes for pyrazolo[3,4-d]pyrimidine derivatives like this compound?
The synthesis typically involves multi-step reactions starting with condensation of substituted anilines with β-ketoesters to form pyrazole intermediates. Subsequent cyclization with guanidine or urea derivatives yields the pyrazolo[3,4-d]pyrimidine core. For example, coupling reactions with piperidine derivatives (e.g., using alkyl halides or acyl chlorides) introduce the 3R-piperidinyl group, as seen in the use of 3-methyl-4-phenoxyphenyl precursors in dry acetonitrile or dichloromethane . Purification often involves recrystallization from solvents like acetonitrile .
Q. Which analytical techniques are critical for characterizing this compound’s structure and purity?
- 1H/13C NMR : Essential for confirming stereochemistry (e.g., 3R configuration) and substituent positions. For example, aromatic protons in the 2-methyl-4-phenoxyphenyl group appear as distinct multiplet signals .
- IR Spectroscopy : Validates functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the propenone moiety) .
- Mass Spectrometry (HRMS) : Confirms molecular weight and fragmentation patterns .
Q. How can researchers ensure reproducibility in synthesizing this compound?
Strict control of reaction conditions (e.g., anhydrous solvents, inert atmosphere) and stoichiometric ratios is critical. For instance, highlights the use of triethylamine as a base to neutralize HCl byproducts during urea/thiourea formation. Documenting solvent purity, reaction temperature (±2°C), and cooling rates during crystallization minimizes batch variability .
Advanced Research Questions
Q. How can reaction yields be optimized for the piperidinyl-propenone linkage?
Catalyst screening (e.g., TFA in toluene for cyclization reactions ) and solvent polarity adjustments improve yields. achieved 52.7% yield using aqueous HCl for salt formation under controlled heating (50°C). Microwave-assisted synthesis or flow chemistry may further enhance efficiency .
Q. What strategies ensure stereochemical integrity at the 3R-piperidinyl center?
Chiral resolution techniques (e.g., chiral HPLC) or asymmetric catalysis (e.g., chiral auxiliaries in alkylation steps) are recommended. specifies the use of enantiomerically pure intermediates, validated by XRPD to confirm crystal packing and absolute configuration .
Q. How can computational methods predict this compound’s binding affinity to kinase targets?
Molecular docking (AutoDock Vina, Schrödinger Suite) using crystal structures of homologous kinases (e.g., BTK or JAK3) identifies key interactions. For example, the 4-amino group may form hydrogen bonds with the kinase hinge region, while the phenoxyphenyl group occupies hydrophobic pockets . Free-energy perturbation (FEP) calculations refine binding mode predictions .
Q. What structural modifications enhance metabolic stability without compromising activity?
- Replace the propenone’s α,β-unsaturated ketone with bioisosteres (e.g., cyclopropylamide) to reduce electrophilicity.
- Introduce fluorine atoms on the phenyl ring to block CYP450-mediated oxidation, as seen in related pyrimidine derivatives .
- shows that urea/thiourea derivatives improve solubility via hydrogen bonding .
Q. How do solid-state properties (e.g., crystallinity) impact bioavailability?
XRPD analysis (e.g., in ) reveals polymorphic forms. Amorphous dispersions or co-crystals with succinic acid enhance dissolution rates. Differential Scanning Calorimetry (DSC) monitors phase transitions during formulation .
Methodological Notes
- Contradictions in Evidence : and use dichloromethane vs. acetonitrile for similar coupling reactions; solvent choice may depend on intermediate solubility.
- Key Data Gaps : Limited pharmacokinetic data in the evidence necessitates in vitro ADME assays (e.g., microsomal stability, PAMPA permeability).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
